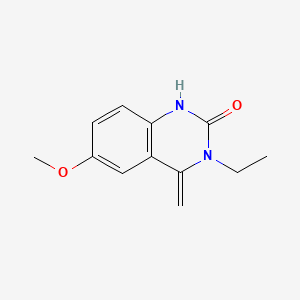

![molecular formula C19H25N5O2S B5519289 4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5519289.png)

4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine is a heterocyclic compound that features a pyrimidine core and has been studied for its potential applications in various chemical and medicinal contexts.

Synthesis Analysis

- Novel pyrimidine derivatives, including compounds with a sulfonyl moiety, have been synthesized using specific starting materials like 4-(piperidin-1-sulfonyl)phenyl hydrazone. These compounds demonstrate significant antimicrobial activity, indicating their potential in medical applications (Ammar et al., 2004).

- The synthesis of closely related compounds like 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine through electrophilic fluorination and palladium catalysis showcases advanced techniques in heterocyclic compound synthesis (Eskola et al., 2002).

Molecular Structure Analysis

- The molecular structure of similar compounds, such as N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide, reveals significant tilting between benzene rings and dihedral angles, illustrating complex intermolecular interactions (Kumar et al., 2012).

Chemical Reactions and Properties

- The reactivity of pyrimidine derivatives is highlighted in their use in synthesizing various sulfonamides and carboxamides with antimicrobial properties (Krishnamurthy et al., 2011).

- The aminosulfonylation of alkenyl sulfonamides, producing sulfonylmethyl piperidines and pyrrolidines, demonstrates the compound's reactivity and potential in creating biologically active molecules (Xu et al., 2019).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

Compounds containing the sulfonyl moiety, such as pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives, have been synthesized for their potential antimicrobial activity. A study by Ammar et al. (2004) explored the synthesis of these derivatives, indicating some of them exhibited antimicrobial properties. This research underscores the compound's relevance in developing new antimicrobial agents (Ammar, Saleh, Micky, Abbas, & El-Gaby, 2004).

Anticancer Activity

Research into pyrido[1,2-a]pyrimidin-4-one derivatives, similar in structure to the query compound, shows potential antiproliferative activity against human cancer cell lines. Mallesha et al. (2012) synthesized a series of these derivatives, finding some compounds displayed promising activity across various cancer cell lines, suggesting potential for anticancer agent development (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Inhibition of Platelet Aggregation

Piperazinyl-glutamate-pyrimidines have been prepared as potent P2Y12 antagonists, demonstrating exceptional potency in inhibiting platelet aggregation. This application is crucial in developing treatments for thrombosis and cardiovascular diseases, as reported by Parlow et al. (2009) (Parlow, Burney, Case, Girard, Hall, Hiebsch, Huff, Lachance, Mischke, Rapp, Woerndle, & Ennis, 2009).

Sulfur-Nitrogen Chemistry

The chemistry of sulfur-nitrogen compounds, including sulfinimines (N-sulfinyl imines) and N-sulfonyloxaziridines, has been explored for over three decades. Davis (2006) provides an account of efforts to understand these compounds, which are relevant due to their applications in asymmetric synthesis and the construction of biologically active compounds (Davis, 2006).

Co-crystals and Salts Synthesis

The preparation of organic co-crystals and salts involving sulfadiazine and pyridines, as explored by Elacqua et al. (2013), demonstrates the compound's utility in crystal engineering. This research highlights the ability to disrupt hydrogen-bonded dimers within sulfa drug crystals, facilitating access to both co-crystals and salts (Elacqua, Bučar, Henry, Zhang, & MacGillivray, 2013).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O2S/c1-16-5-4-6-17(15-16)27(25,26)24-13-11-22(12-14-24)18-7-8-20-19(21-18)23-9-2-3-10-23/h4-8,15H,2-3,9-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRRJBLHDQCGCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-acetyl-3-(2,4-dichlorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5519218.png)

![4-[(3,4-dichlorobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5519223.png)

![methyl 3-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B5519237.png)

![3-methyl-8-[4-methyl-3-(2-oxo-1-imidazolidinyl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5519252.png)

![N-[4-(benzyloxy)phenyl]-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5519258.png)

![5-acetyl-2-[(2-fluorobenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5519282.png)

![5-[(3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5519287.png)

![2-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5519300.png)

![4-fluoro-N-{1-[(2-fluorobenzylidene)amino]-1H-tetrazol-5-yl}benzamide](/img/structure/B5519305.png)

![5-isopropyl-3-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5519320.png)